molecular formula C18H17N3O4S2 B2514609 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 886911-57-5

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Cat. No.: B2514609
CAS No.: 886911-57-5
M. Wt: 403.47
InChI Key: ZGKWLIQOEMFWSH-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the tosyl and methylthio groups, contributes to the unique chemical properties and reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, often using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of corresponding amines or other reduced derivatives.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates.

Comparison with Similar Compounds

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can be compared with other oxadiazole derivatives, such as:

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-tosylacetamide: Lacks the methylthio group, which may result in different biological activity and chemical reactivity.

    N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide: Contains a chlorine atom instead of a methylthio group, potentially altering its pharmacokinetic properties.

    N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide: Contains a methyl group instead of a methylthio group, which may affect its interaction with biological targets.

The uniqueness of this compound lies in the combination of the oxadiazole ring, methylthio group, and tosylacetamide moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-12-7-9-13(10-8-12)27(23,24)11-16(22)19-18-21-20-17(25-18)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKWLIQOEMFWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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